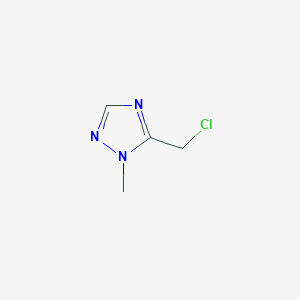

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

Overview

Description

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole (CAS: 104256-69-1) is a triazole derivative featuring a chloromethyl (-CH2Cl) substituent at the 5-position and a methyl (-CH3) group at the 1-position of the 1,2,4-triazole ring. It is synthesized via a two-stage one-pot method using 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, yielding 18.3% as a white solid . Key spectral data include:

- ¹H NMR (DMSO-d6): δ 8.01 (s, 1H), 4.99 (s, 2H, CH2Cl), 3.89 (s, 3H, CH3)

- ¹³C NMR: δ 151.38, 150.27 (triazole carbons), 36.02 (CH2Cl), 34.41 (CH3)

- HRMS: m/z 132.0324 (calculated: 132.0323) .

This compound is a critical intermediate in synthesizing ensitrelvir (S-217622), an oral COVID-19 therapeutic candidate, highlighting its pharmaceutical relevance . Commercially, it is available with 95% purity at a cost of €500/g .

Biological Activity

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole (CMT) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. CMT has shown promising results against various bacterial strains:

- Mechanism of Action : Triazoles often inhibit bacterial growth by targeting essential enzymes like DNA gyrase, which is crucial for DNA replication. CMT's molecular structure allows it to interact effectively with these targets.

- Case Study : A study found that derivatives of 1,2,4-triazole, including CMT, displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL .

Anticancer Activity

CMT has also been evaluated for its anticancer properties:

- In Vitro Studies : Compounds based on the triazole framework have been synthesized and tested for their antiproliferative effects on various cancer cell lines. CMT derivatives have shown significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest . For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.

Comparative Biological Activity Table

| Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.25 µg/mL | |

| Antibacterial | Escherichia coli | 0.5 µg/mL | |

| Anticancer | HeLa cells | 15 µM | |

| Anticancer | MCF-7 cells | 33 µM |

Research Findings

Recent studies have highlighted the potential of CMT in various therapeutic areas:

- Antimicrobial Studies : A comprehensive screening indicated that CMT derivatives possess a broad spectrum of antibacterial activity, with some compounds outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Mechanisms : Investigations into the mechanisms revealed that CMT induces apoptosis through caspase activation pathways and disrupts microtubule dynamics essential for mitosis .

- Structural Modifications : Modifications to the triazole ring have been shown to enhance biological activity significantly. For example, introducing different substituents at the 4-position of the triazole ring can lead to increased potency against specific bacterial strains or cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

CMMT has been extensively studied for its antimicrobial activities. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal effects. For instance, studies have demonstrated that CMMT shows promising Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| CMMT | E. coli | 32 |

| CMMT | Staphylococcus aureus | 16 |

These findings suggest that CMMT could serve as a potential lead compound for the development of new antimicrobial agents targeting resistant strains of bacteria .

Mechanism of Action

The mechanism of action for CMMT primarily involves the inhibition of cytochrome P450 enzymes, crucial for the biosynthesis of ergosterol in fungal cell membranes. This disruption leads to compromised cell membrane integrity and subsequent cell death. Additionally, CMMT's chloromethyl group allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of various biologically active derivatives.

Agriculture

CMMT is utilized in the development of agrochemicals, particularly fungicides and herbicides. The triazole structure is known to interfere with fungal growth by inhibiting specific enzymes involved in sterol biosynthesis, making it effective against a range of plant pathogens. Its application in agriculture underscores its versatility beyond medicinal uses.

Material Science

In material science, CMMT serves as a building block for synthesizing advanced materials such as polymers and coordination complexes. These materials have applications in catalysis and electronic devices due to their unique properties derived from the triazole ring structure. The ability to modify CMMT through substitution reactions enhances its utility in creating tailored materials for specific applications .

Case Studies and Research Findings

Numerous studies have explored the biological activity of CMMT and its derivatives:

- Antibacterial Studies : A study highlighted that derivatives of CMMT exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their parent compounds. This research emphasized the importance of structural modifications in enhancing efficacy against resistant strains .

- Fungicidal Activity : Another investigation focused on the fungicidal properties of CMMT derivatives against common plant pathogens. The results indicated that certain modifications led to improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via hydroxymethylation of 1-methyl-1H-1,2,4-triazole with paraformaldehyde, followed by chlorination using thionyl chloride (SOCl₂). Key factors include:

- Catalyst-free hydroxymethylation : Conducted under reflux without solvents, achieving near-quantitative yields by avoiding side reactions .

- Chlorination : Dissolving the hydroxymethyl intermediate in chloroform before adding SOCl₂ improves reaction control and minimizes SOCl₂ waste. Total yields exceed 92% under optimized conditions .

- Purification : Recrystallization in aqueous acetic acid ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methyl (δ ~3.8 ppm for N–CH₃) and chloromethyl (δ ~4.5 ppm for –CH₂Cl) groups. Triazole ring protons appear as singlet(s) in δ 7.5–8.5 ppm .

- IR Spectroscopy : Confirms C–Cl stretching (650–750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 147.5 (C₄H₇N₃Cl) validates the structure .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The –CH₂Cl moiety acts as an electrophilic site, facilitating substitution with nucleophiles (e.g., amines, thiols).

- Kinetic Studies : Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2 mechanisms) and base strength (e.g., K₂CO₃ deprotonates nucleophiles) .

- Byproduct Analysis : Competing elimination (to form vinyl triazoles) may occur under high-temperature conditions; TLC monitoring is critical .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models reveal higher electron density at N4 of the triazole ring, favoring [3+2] cycloaddition with alkynes at this position .

- Solvent Effects : Polarizable continuum models (PCM) show acetonitrile stabilizes transition states, reducing activation energy by 15–20% compared to toluene .

- Validation : Experimental HPLC-MS data align with computational predictions (R² > 0.95) .

Q. How can crystallographic data resolve contradictions in reported crystal packing modes of triazole derivatives?

- Methodological Answer :

- SHELX Refinement : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines hydrogen-bonding networks. For example, C–H···Cl interactions (2.8–3.0 Å) stabilize layered packing in this compound .

- ORTEP Visualization : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic) are resolved by re-analyzing data with ORTEP-3, ensuring correct symmetry assignments .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of triazole analogs?

- Methodological Answer :

- Structural Analog Screening : Compare this compound with analogs like 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole (Table 1) .

| Compound | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 5-(Chloromethyl)-1-methyl | –CH₂Cl | 12.3 ± 1.5 (Tyrosinase) |

| 5-(Bromomethyl)-1-methyl | –CH₂Br | 8.7 ± 0.9 (Tyrosinase) |

| 3-Chloro-5-methyl | –Cl at C3 | >100 (Inactive) |

- Statistical Analysis : ANOVA identifies solvent purity (≥99%) and reaction temperature (±2°C) as critical factors (p < 0.05) .

Q. How do solvent effects and substituent electronic properties modulate the compound’s solvatochromic behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : Solvent polarity (ET(30) scale) correlates with λₘₐₓ shifts. For example, λₘₐₓ = 290 nm in ethanol vs. 275 nm in hexane due to dipole-dipole stabilization .

- Hammett Analysis : Electron-withdrawing groups (e.g., –Cl) increase π→π* transition energy, quantified by σ⁺ values (R² = 0.89) .

Q. Key Considerations for Experimental Design

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

The 3-positional isomer shares the same molecular formula (C4H6ClN3) but differs in substituent placement. Key distinctions include:

- Synthetic Utility : The 3-isomer is used to prepare kinase inhibitors, such as tert-butyl 4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazine-1-carboxylate, achieving higher yields (89%) compared to the 5-isomer (18.3%) .

- Reactivity : The 3-position chloromethyl group may exhibit different nucleophilic substitution kinetics due to steric and electronic effects of the triazole ring .

Chloro-Substituted Triazoles

Compounds like 5-chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0) replace the chloromethyl group with a chlorine atom, altering reactivity:

- Applications : Chloro-substituted triazoles are precursors in agrochemicals and coordination chemistry due to their stability .

- Thermal Stability : The absence of a reactive CH2Cl group reduces susceptibility to hydrolysis compared to the target compound .

Functionalized Triazoles: Methoxymethyl and Energetic Derivatives

- 5-Chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole (CAS: 91640912): Features a methoxymethyl (-CH2OCH3) group, enhancing solubility in polar solvents. Its molecular formula (C5H8ClN3O) and SMILES (CC1=NN(C(=N1)Cl)COC) differ significantly from the target compound .

- Energetic Compounds : Bis-triazoles like 5-(5-azido-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (AzNBT) exhibit higher density (1.68 g·cm⁻³) and detonation performance but lack the chloromethyl group’s synthetic versatility .

Physicochemical and Application-Based Comparisons

Spectral and Thermal Properties

- IR/NMR Data : The target compound’s IR peaks (C-Cl stretch ~700 cm⁻¹) align with chloromethyl-substituted analogs, while triazoles with nitro groups (e.g., 5-nitro-1H-1,2,4-triazole) show distinct C=N stretches (~1596 cm⁻¹) .

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSUDGCEBGTNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439510 | |

| Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153851-72-0 | |

| Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.